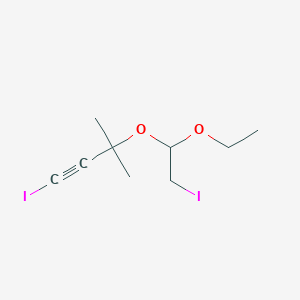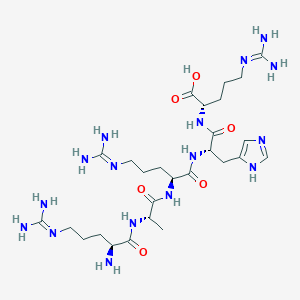![molecular formula C23H30N6O4 B12602889 Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[3,4-b]pyrazin-2(1H)-one core, followed by the introduction of the ethoxyethyl, methoxy-pyridinyl, and morpholinyl-ethyl groups through various substitution reactions. Common reagents used in these steps include ethyl iodide, methoxy-pyridine, and morpholine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, would be essential to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyr
Propiedades
Fórmula molecular |
C23H30N6O4 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C23H30N6O4/c1-3-32-13-10-29-20-14-18(17-4-5-21(31-2)26-15-17)25-16-19(20)27-22(23(29)30)24-6-7-28-8-11-33-12-9-28/h4-5,14-16H,3,6-13H2,1-2H3,(H,24,27) |
Clave InChI |
GMIVVTDZLPDQQL-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)





![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)





